Diafen NN
Description
Significance within p-Phenylenediamine (B122844) Derivative Chemistry
P-phenylenediamine and its derivatives are a class of compounds known for their industrial utility, ranging from hair dyes to high-strength polymers like Kevlar. wikipedia.orggoogle.com Within this family, DNPD stands out for its exceptional antioxidant capabilities. It effectively inhibits the degradation of materials caused by heat, oxidation, and exposure to certain metals. echemi.comnj-chem.com This makes it a crucial additive in the manufacturing of rubber products, plastics, and even missile propellants, where longevity and reliability are paramount. echemi.comchemotechnique.senavy.mil The study of DNPD and similar derivatives contributes to the broader understanding of structure-activity relationships within this class of chemicals, enabling the design of new molecules with tailored properties for specific applications. tandfonline.comnih.gov
The chemical properties of N,N'-Di-2-naphthyl-p-phenylenediamine are summarized in the table below:
| Property | Value |
| Molecular Formula | C26H20N2 |
| Molecular Weight | 360.45 g/mol |
| Appearance | Gray powder |
| Melting Point | 225-229 °C |
| Boiling Point | 232-134 °C (decomposes) |
| Density | 1.25 g/cm³ |
| Water Solubility | Insoluble |
This table is interactive. Click on the headers to sort the data.
Historical Context of Research Trajectories in Advanced Materials and Environmental Science
The development of N,N'-Di-2-naphthyl-p-phenylenediamine is rooted in the broader history of industrial chemistry's quest for materials with enhanced durability. Early research focused on its synthesis, often through the condensation reaction of p-phenylenediamine and β-naphthol. echemi.comgoogle.com Over time, refinements in the synthesis process have been made to improve yield and reduce the formation of undesirable byproducts. google.com
In the realm of advanced materials , research has consistently highlighted DNPD's efficacy as an antioxidant. nj-chem.comguidechem.com It is particularly valued for its ability to protect against degradation caused by copper and manganese ions, which can be present as impurities in rubber and plastic formulations. nj-chem.comhongjinchem.com Its role as a primary antioxidant in missile propellants underscores its importance in high-stakes applications where material failure is not an option. navy.mil
From an environmental science perspective, the focus has been on the detection and potential impact of DNPD and its derivatives. As a synthetic compound used in industrial processes, its fate and transport in the environment are of interest. Analytical methods, such as high-performance liquid chromatography (HPLC), have been developed to detect its presence. sielc.comsielc.com While it is considered to have low toxicity, its widespread use necessitates ongoing evaluation of its environmental and health profiles. chemicalbook.comchemicalbook.com
The physical properties of N,N'-Di-2-naphthyl-p-phenylenediamine are detailed in the table below:
| Property | Value |
| Physical Description | Gray powder |
| Melting Point | 437 to 444 °F |
| Boiling Point | Decomposes at 450-453 °F |
| Solubility | Less than 1 mg/mL at 66 °F |
| Density | 1.25 |
This table is interactive. Click on the headers to sort the data. Data from nih.gov.
Structure
2D Structure
Properties
IUPAC Name |
1-N,4-N-dinaphthalen-2-ylbenzene-1,4-diamine | |
|---|---|---|
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InChI |
InChI=1S/C26H20N2/c1-3-7-21-17-25(11-9-19(21)5-1)27-23-13-15-24(16-14-23)28-26-12-10-20-6-2-4-8-22(20)18-26/h1-18,27-28H | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETPHHXZEJAYOB-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC3=CC=C(C=C3)NC4=CC5=CC=CC=C5C=C4 | |
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Molecular Formula |
C26H20N2 | |
| Record name | N,N'-DI-2-NAPHTHYL-P-PHENYLENEDIAMINE | |
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DSSTOX Substance ID |
DTXSID3020918 | |
| Record name | N,N'-Di-2-naphthyl-p-phenylenediamine | |
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Molecular Weight |
360.4 g/mol | |
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Physical Description |
N,n'-di-2-naphthyl-p-phenylenediamine is a gray powder. (NTP, 1992) | |
| Record name | N,N'-DI-2-NAPHTHYL-P-PHENYLENEDIAMINE | |
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Boiling Point |
Decomposes at 450-453 °F (NTP, 1992) | |
| Record name | N,N'-DI-2-NAPHTHYL-P-PHENYLENEDIAMINE | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
| Record name | N,N'-DI-2-NAPHTHYL-P-PHENYLENEDIAMINE | |
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Density |
1.25 (NTP, 1992) - Denser than water; will sink | |
| Record name | N,N'-DI-2-NAPHTHYL-P-PHENYLENEDIAMINE | |
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CAS No. |
93-46-9 | |
| Record name | N,N'-DI-2-NAPHTHYL-P-PHENYLENEDIAMINE | |
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| Record name | N,N′-Di(2-naphthyl)-p-phenylenediamine | |
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| Record name | Diafen NN | |
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| Record name | 1,4-Benzenediamine, N1,N4-di-2-naphthalenyl- | |
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| Record name | N,N'-Di-2-naphthyl-p-phenylenediamine | |
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| Record name | N,N'-di-2-naphthyl-p-phenylenediamine | |
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| Record name | N,N'-DI-2-NAPHTHALENYL-1,4-BENZENEDIAMINE | |
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Melting Point |
437 to 444 °F (NTP, 1992) | |
| Record name | N,N'-DI-2-NAPHTHYL-P-PHENYLENEDIAMINE | |
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Synthetic Methodologies and Process Optimization for N,n Di 2 Naphthyl P Phenylenediamine
Condensation Reactions of Aromatic Diamines and Naphthol Derivatives
The primary route for synthesizing N,N'-Di-2-naphthyl-p-phenylenediamine involves the condensation reaction of p-phenylenediamine (B122844) with 2-naphthol (B1666908). This reaction is typically conducted at elevated temperatures, often in the absence of a solvent, where the reactants melt and dissolve into one another. The reaction is vigorous and evolves water as a byproduct. google.com To enhance the reaction's efficiency and selectivity, various catalytic and process control strategies have been developed.
The condensation reaction of β-naphthol and p-phenylenediamine traditionally requires high temperatures to achieve reasonable yields, which unfortunately also leads to the formation of significant amounts of undesirable byproducts like β-naphthylamine. google.com The use of boric anhydride (B1165640) (B₂O₃) or boric acid as catalysts has been shown to be an effective method to produce N,N'-Di-2-naphthyl-p-phenylenediamine at lower temperatures, resulting in higher yields and decreased formation of harmful byproducts. google.com
Boric acid is considered an inexpensive and environmentally friendly ("green") catalyst that can be used in amounts as low as 5 mol% to effectively drive amidation reactions to completion. orgsyn.org In the synthesis of N,N'-Di-2-naphthyl-p-phenylenediamine, boric anhydride has demonstrated slightly higher catalytic activity than boric acid. In a comparative study, a reaction with boric anhydride yielded 92.5% of the desired product, while the use of boric acid under the same conditions resulted in an 84.7% yield. google.com The catalytic process not only improves the yield but also significantly reduces the concentration of β-naphthylamine, a known carcinogen, in the final product. google.com
| Catalyst | Reaction Temperature (°C) | Reaction Time (hours) | Yield of N,N'-Di-2-naphthyl-p-phenylenediamine (%) | β-Naphthylamine Content (ppm) |
|---|---|---|---|---|
| None (Prior Art) | 343 | 1.5 | Not specified | 1259 |
| None (Prior Art) | 304 | 4 | 94.3 | 715 |
| Boric Anhydride (B₂O₃) | 232 | 4 | 92.5 | ~15 (before washing) |
| Boric Acid | 232 | 4 | 84.7 | Not specified |
| Boric Anhydride (B₂O₃) | 200 | 4 | 94 | 6 |
The synthesis of N,N'-Di-2-naphthyl-p-phenylenediamine can be carried out either in a melt phase or with the use of inert solvents or diluents. google.com Aromatic solvents such as benzene (B151609), toluene, and xylene are suitable diluents for this reaction. google.comgoogle.com The reaction is typically conducted at atmospheric pressure in the absence of air. google.com The temperature range for the reaction is broad, from approximately 150°C to 350°C, with a more preferable range of 200°C to 320°C. google.com When employing a boric oxide catalyst, the preferred temperature range is between 200°C and 250°C. google.com
The molar ratio of the reactants, specifically β-naphthol to p-phenylenediamine, plays a crucial role in the reaction's efficiency. It is preferable to use a molar ratio greater than 1:1, with a more preferred ratio being in the range of 3:1 to 6:1. google.com A mixture of one molar equivalent of p-phenylenediamine and about three molar equivalents of 2-naphthol is often used. google.com Increasing the molar ratio of β-naphthol to p-phenylenediamine to 4:1, in conjunction with a boric anhydride catalyst, has been shown to achieve a 94% yield with a significantly low formation of β-naphthylamine (6 ppm). google.com
| Molar Ratio (β-naphthol : p-phenylenediamine) | Catalyst | Temperature (°C) | Reaction Time (hours) | Yield (%) | β-Naphthylamine Formed (ppm) |
|---|---|---|---|---|---|
| 3:1 | Boric Anhydride | 232 | 4 | 92.9 | ~15 |
| 4:1 | Boric Anhydride (3% by weight of β-naphthol) | 200 | 4 | 94 | 6 |
Advanced Purification Strategies for High-Purity N,N'-Di-2-naphthyl-p-phenylenediamine
The crude product of the N,N'-Di-2-naphthyl-p-phenylenediamine synthesis contains several impurities, including unreacted 2-naphthol, dark-colored impurities, and the hazardous byproduct 2-aminonaphthalene. google.com Effective purification methods are essential to achieve the high purity required for its applications.
A highly effective method for purifying crude N,N'-di-2-naphthyl-p-phenylenediamine involves the use of a mixed solvent system. google.com This system typically comprises an alkanol or alkanediol and an alkylated benzene. google.com While neither solvent alone is effective at removing dark-colored impurities, their combination proves to be very efficient. google.com Examples of suitable alkanols include methanol, ethanol, and isopropanol, while xylene is a commonly used alkylated benzene. google.comgoogle.com
The weight ratio of the alkanol or alkanediol to the alkylated benzene is typically in the range of 1:1 to 1:9. google.com The ratio of the mixed solvent system to the crude product is generally between 1:1 and 10:1, with a more preferable range of 2:1 to 4:1. google.com For instance, a mixture of 25% methanol and 75% xylene has been demonstrated to be significantly more effective in removing dark-colored impurities than xylene alone. google.com This mixed solvent system is also effective in removing 2-aminonaphthalene and excess 2-naphthol. google.com
After the reaction is complete, the molten product is preferably cooled, broken up, and ground into a powder. google.com This powder is then contacted with a solvent, such as methanol, to remove unreacted starting materials, the boric oxide catalyst, and undesirable byproducts. google.com The purification process often involves refluxing the crude product as a slurry with the mixed solvent system for at least 15 minutes with stirring. google.com
Recovery and Recycling of Unreacted Precursors in the Synthesis of N,N'-Di-2-naphthyl-p-phenylenediamine
The recovery of unreacted precursors is typically addressed during the purification of the crude N,N'-Di-2-naphthyl-p-phenylenediamine product. Various techniques can be employed to separate the desired product from the unreacted starting materials and any by-products formed during the reaction.
One common approach involves solvent extraction. google.comgoogle.com The crude product, which is a solid, can be treated with a solvent or a mixture of solvents that selectively dissolve the unreacted precursors and by-products, leaving the much less soluble N,N'-Di-2-naphthyl-p-phenylenediamine as a solid. This solid can then be isolated by filtration. For instance, alcohols such as methanol have been cited as effective for washing the crude product to remove impurities, which would include unreacted starting materials. google.com
A more sophisticated approach involves the use of a mixed solvent system. For example, a combination of an alkanol or alkanediol with an alkylated benzene has been shown to be effective in extracting impurities, including 2-aminonaphthalene (a synonym for 2-naphthylamine), from the crude product. google.com The process can be carried out by creating a slurry of the crude product and the solvent mixture, which is then heated to reflux. After cooling, the purified N,N'-Di-2-naphthyl-p-phenylenediamine is separated by filtration. The filtrate, now containing the dissolved unreacted precursors, can be processed to recover these valuable raw materials.
The recovery of the unreacted precursors from the solvent mixture can be achieved through distillation. google.com By carefully selecting solvents with different boiling points, it is possible to separate the solvents from the dissolved precursors. For instance, flash distillation can be used to remove the solvents, leaving behind a mixture of the unreacted precursors and any other non-volatile impurities. google.com Further purification of the recovered precursors may be necessary before they can be recycled back into the synthesis process. This could involve techniques such as fractional distillation under reduced pressure, which is a standard method for purifying thermally sensitive organic compounds like aromatic amines.
While the recovery of unreacted precursors is a well-established principle in chemical manufacturing, detailed, publicly available research findings specifically documenting the recycling of 2-naphthylamine (B18577) and p-phenylenediamine in the industrial production of N,N'-Di-2-naphthyl-p-phenylenediamine are limited. However, the principles of solvent extraction and distillation for the separation and purification of organic compounds are fundamental chemical engineering practices that are undoubtedly applied in this context. The economic incentive to recycle expensive starting materials like 2-naphthylamine and p-phenylenediamine is high, making it a critical step in any commercial synthesis.
Below is a table summarizing the solvent systems and conditions that can be used for the purification of N,N'-Di-2-naphthyl-p-phenylenediamine, which is the initial step for the recovery of unreacted precursors.
| Solvent System | Process Conditions | Purpose | Reference |
| Alcohols (e.g., Methanol) | Washing of the crude product cake. | To remove unreacted reactants and by-products. | google.com |
| Mixed Solvent: Alkanol/Alkanediol and Alkylated Benzene | Slurrying and refluxing the crude product, followed by cooling and filtration. | To extract colored impurities and unreacted precursors like 2-aminonaphthalene. | google.com |
| Not Specified | Vacuum distillation of the filtrate after solvent extraction. | To separate solvents from the dissolved unreacted precursors for their recovery. | google.com |
It is important to note that while these methods facilitate the separation of unreacted precursors, the subsequent steps of their purification to a degree suitable for recycling into the synthesis process are critical and would be specific to the impurities present in the reaction mixture.
Spectroscopic and Advanced Structural Elucidation of N,N'-Di-2-naphthyl-p-phenylenediamine
The structural integrity and purity of N,N'-Di-2-naphthyl-p-phenylenediamine are paramount for its various applications. A suite of advanced spectroscopic techniques is employed to confirm its molecular structure, determine its molecular weight, and analyze its vibrational properties. These methods provide a comprehensive characterization of the compound, ensuring its identity and quality.
Spectroscopic and Advanced Structural Elucidation of N,n Di 2 Naphthyl P Phenylenediamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmationguidechem.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysisguidechem.com
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For N,N'-Di-2-naphthyl-p-phenylenediamine, the ¹H NMR spectrum, typically recorded in a solvent like DMSO-d6 at 400 MHz, reveals distinct signals corresponding to the aromatic protons on the naphthyl and phenylenediamine groups. guidechem.com The integration of these signals confirms the presence of 20 hydrogen atoms in the molecule, consistent with its chemical formula, C₂₆H₂₀N₂. chemicalbook.com The chemical shifts and coupling patterns provide further insights into the connectivity of the molecule.
Interactive Data Table: ¹H NMR Data for N,N'-Di-2-naphthyl-p-phenylenediamine
| Assignment | Chemical Shift (ppm) | Multiplicity | Solvent |
|---|---|---|---|
| Aromatic Protons | ~7.0 - 8.0 | Multiplet | DMSO-d6 |
Note: Specific peak assignments can be complex due to overlapping signals in the aromatic region.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysisguidechem.com
Interactive Data Table: ¹³C NMR Data for N,N'-Di-2-naphthyl-p-phenylenediamine | Chemical Shift (ppm) | Assignment | Solvent | | :--- | :--- | :--- | | Aromatic Carbons | ~109 - 153 | Multiple Signals | DMSO-d6 | Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysisguidechem.commassbank.eu
Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule. These methods provide a molecular "fingerprint" that is unique to the compound.
The IR spectrum of N,N'-Di-2-naphthyl-p-phenylenediamine, typically obtained using a KBr disc or nujol mull, exhibits characteristic absorption bands. guidechem.com Key absorptions include N-H stretching vibrations, aromatic C-H stretching, and C=C stretching vibrations within the aromatic rings. The disappearance of primary amine absorptions and the appearance of a secondary amine peak confirm the successful synthesis of the compound. researchgate.net
Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of N,N'-Di-2-naphthyl-p-phenylenediamine also shows distinct peaks corresponding to its vibrational modes. chemicalbook.com
Interactive Data Table: Key IR Absorption Bands for N,N'-Di-2-naphthyl-p-phenylenediamine
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| ~3400 | N-H Stretch |
| ~3050 | Aromatic C-H Stretch |
| ~1600 | Aromatic C=C Stretch |
| ~1500 | Aromatic C=C Stretch |
| ~1320 | C-N Stretch |
Note: These are approximate values and can vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysisguidechem.commassbank.eu
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. guidechem.com For N,N'-Di-2-naphthyl-p-phenylenediamine, techniques such as electrospray ionization (ESI) are employed. massbank.eu
The mass spectrum of N,N'-Di-2-naphthyl-p-phenylenediamine shows a molecular ion peak [M+H]⁺ at approximately m/z 361.17, which corresponds to its calculated molecular weight of 360.45 g/mol . chemicalbook.commassbank.eu The fragmentation pattern observed in the MS/MS spectrum provides further structural information, revealing characteristic fragments of the naphthyl and phenylenediamine components. massbank.eunih.gov
Interactive Data Table: Mass Spectrometry Data for N,N'-Di-2-naphthyl-p-phenylenediamine
| Ion | m/z (Observed) | Technique |
|---|---|---|
| [M+H]⁺ | 361.169925 | ESI-QTOF |
| [M-H]⁻ | 359.155372 | ESI-QTOF |
Data obtained from high-resolution mass spectrometry.
Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterizationguidechem.com
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically used to study species that have unpaired electrons, such as radicals. While N,N'-Di-2-naphthyl-p-phenylenediamine itself is not a radical, its oxidized forms can be. ESR spectroscopy can be used to characterize the resulting radical cations. The ESR spectrum provides information about the electronic structure and the distribution of the unpaired electron within the radical species. rsc.orgnih.gov
Investigation of Electronic, Photophysical, and Electrochemical Characteristics of N,n Di 2 Naphthyl P Phenylenediamine
Electronic Absorption and Emission Properties
The electronic properties of N,N'-Di-2-naphthyl-p-phenylenediamine are dictated by the extensive π-conjugated system formed by the interconnected phenyl and naphthyl rings. While detailed spectral data in solution is not widely published, information can be inferred from its structure and related compounds. The presence of aromatic rings and nitrogen lone pairs suggests that the primary electronic transitions will be of the π → π* and n → π* type.
Information regarding the emission properties, such as fluorescence, is sparse. However, many aromatic amines are known to be fluorescent, and it is plausible that N,N'-Di-2-naphthyl-p-phenylenediamine exhibits emission from an excited state. The efficiency and wavelength of this emission would be highly dependent on the molecular environment, including solvent polarity and the potential for intramolecular rotation, which can provide non-radiative decay pathways. In analogous flexible molecules, non-emissive behavior has been observed when the structure adopts a folded conformation, bringing quenching groups into close proximity. mdpi.com
Table 1: Physical and Chemical Properties of N,N'-Di-2-naphthyl-p-phenylenediamine
| Property | Value |
|---|---|
| Molecular Formula | C26H20N2 nist.gov |
| Molecular Weight | 360.45 g/mol nist.gov |
| Appearance | Gray powder echemi.com |
| Melting Point | 225-229 °C echemi.com |
| Boiling Point | Decomposes at 232-134°C chemicalbook.com |
| Water Solubility | Insoluble echemi.comnoaa.gov |
| CAS Number | 93-46-9 nist.gov |
Redox Chemistry and Electrochemical Behavior
The redox chemistry of N,N'-Di-2-naphthyl-p-phenylenediamine is a key aspect of its functionality, particularly its use as an antioxidant. echemi.comchemicalbook.com The nitrogen atoms of the diamine bridge can readily undergo oxidation, a characteristic feature of p-phenylenediamine (B122844) derivatives.
Oxidation Pathways to Radical Cations and Wurster Salt Analogs
The oxidation of p-phenylenediamines is a well-studied process that proceeds via stable radical cation intermediates. Upon one-electron oxidation, N,N'-Di-2-naphthyl-p-phenylenediamine is expected to form a resonance-stabilized radical cation. This species is an analog of Wurster's salts, which are known for their intense color. The stability of this radical is due to the delocalization of the unpaired electron across the entire π-system, including the phenylenediamine core and the two naphthyl substituents.
The general oxidation process can be described as:
First Oxidation: The neutral molecule loses one electron to form a diradical cation. nih.gov For similar molecules, this first oxidation occurs at a specific potential (e.g., E_Oxi-1 = 0.78 V in a representative system), indicating the transformation of a tertiary amino group into a nitrogen cation radical. nih.gov
Second Oxidation: Further oxidation can lead to the formation of a dication, where both nitrogen atoms have been oxidized. nih.govbeilstein-journals.org This step would occur at a higher potential.
The formation of the radical cation is often accompanied by a distinct color change. For example, the oxidation of the related N,N-diethyl-p-phenylenediamine (DEPPD) generates a pink-colored radical cation that can be quantified spectrophotometrically. researchgate.net Similarly, the oxidation of N,N-dimethyl-p-phenylenediamine (DPD) also produces a colored free radical. nih.gov This property is the basis for its use in assays detecting oxidizing agents. researchgate.net
Role as a Redox Mediator in Chemical Systems
The ability to be easily and reversibly oxidized allows N,N'-Di-2-naphthyl-p-phenylenediamine and related compounds to act as redox mediators. In this role, the compound facilitates electron transfer between a species that is difficult to oxidize or reduce directly and an electrode or another chemical reagent.
This mediating function is exemplified by the use of N,N-dimethyl-p-phenylenediamine (DMPD) in assays to evaluate the oxidative status of biological samples. nih.gov In these systems, hydroperoxides in the sample oxidize DMPD to its colored radical cation, and the intensity of the color provides a measure of the total oxidant concentration. nih.gov Given its structural similarity, N,N'-Di-2-naphthyl-p-phenylenediamine can be expected to function in a similar capacity. Its primary industrial application as an antioxidant for rubber and plastics is a direct consequence of this redox activity, where it terminates radical chain reactions by donating a hydrogen atom (or electron) to damaging free radicals. echemi.comchemicalbook.com
Influence of Molecular Structure and Substituents on Photophysical Phenomena
The photophysical properties of arylamines are highly sensitive to their molecular structure. For N,N'-Di-2-naphthyl-p-phenylenediamine, key structural elements influencing its behavior include the nature of the aryl substituents (naphthyl groups) and the conformational freedom around the C-N bonds.
The large, electron-rich naphthyl groups significantly extend the π-conjugation of the molecule compared to simpler phenyl substituents. This extension typically leads to a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra. Furthermore, the steric bulk of the 2-naphthyl groups influences the torsional angles between the naphthyl and phenyl planes, affecting the degree of electronic communication between these units.
Studies on derivatives and related molecules provide insight into these structure-property relationships:
Conformational Effects: The flexibility of the molecule allows it to adopt various conformations. In related D-A-D systems connected by flexible linkers, the distance and orientation between the donor and acceptor units, governed by the linker length, critically determine the photophysical properties. mdpi.com Short linkers that enforce a folded, S-shaped conformation can enable through-space charge transfer, creating new absorption bands and often quenching fluorescence emission. mdpi.com
Polymorphism: In the solid state, different crystal packing arrangements (polymorphism) can lead to distinct photophysical properties. rsc.org Variations in intermolecular interactions, such as π–π stacking, can alter the electronic states of the molecule and thus change its solid-state absorption and emission characteristics. rsc.org While specific polymorphs of N,N'-Di-2-naphthyl-p-phenylenediamine are not detailed in the provided results, this is a general phenomenon for such planar aromatic molecules.
Table 2: Summary of Key Electrochemical and Photophysical Characteristics
| Characteristic | Description | Reference |
|---|---|---|
| Redox Activity | Functions as an antioxidant by neutralizing acids and reacting with oxidizing agents. | echemi.comchemicalbook.comchemicalbook.com |
| Radical Cation Formation | Forms a stable radical cation upon one-electron oxidation, analogous to Wurster's salts. | beilstein-journals.orgresearchgate.netnih.gov |
| Redox Mediation | Can act as a redox mediator, facilitating electron transfer in chemical and biological assays. | nih.gov |
| Structural Influence | Naphthyl groups and conformational flexibility are key determinants of electronic and photophysical properties. | mdpi.comrsc.org |
Chemical Reactivity and Transformation Pathways of N,n Di 2 Naphthyl P Phenylenediamine
Hydrolytic Degradation Mechanisms and Kinetics in Aqueous Environments
The hydrolysis of p-phenylenediamine (B122844) (PPD) antioxidants like DNPD is a crucial transformation pathway in aquatic environments. acs.org The process involves the cleavage of the carbon-nitrogen (C–N) bonds and is influenced by the molecular structure of the compound. acs.orgnih.gov
Recent studies show that the hydrolysis rates of PPDs are compound-dependent. For DNPD, the hydrolysis half-life has been reported to be 29.5 hours, which is significantly longer than that of some other PPDs like 6PPD (6.9–10 hours) but much shorter than that of DPPD (1087 hours). acs.org The hydrolysis of DNPD follows pseudo-first-order kinetics with a rate constant of 0.00705 ± 0.00040 h⁻¹. acs.org
The mechanism of hydrolysis is primarily driven by the protonation of the nitrogen atom, followed by a nucleophilic attack on the carbon atom by water. acs.org The rate of this reaction is influenced by the proton affinity of the secondary amine's nitrogen atom; a higher proton affinity leads to a shorter hydrolysis half-life. acs.orgnih.gov
Table 1: Hydrolysis Half-Lives of Selected p-Phenylenediamine (PPD) Antioxidants
| Compound | Hydrolysis Half-Life (t½) in hours |
|---|---|
| 6PPD | 6.9 - 10 |
| DNPD | 29.5 |
| DPPD | 1087 |
Data sourced from Environmental Science & Technology. acs.org
The primary hydrolysis products of DNPD have been identified through laboratory studies. After 24 hours of hydrolysis, the formation of 2-Naphthol (B1666908) was observed at a concentration of 1.36 ± 0.34 μM. acs.org This corresponds to a molar ratio of 0.619 ± 0.157 relative to the amount of degraded DNPD, indicating that it is a significant hydrolysis product. acs.org The identification of these products is typically carried out using advanced analytical techniques such as high-performance liquid chromatography coupled with time-of-flight mass spectrometry (UPLC-Triple-TOF/MS). acs.org
The hydrolysis of DNPD demonstrates selectivity in which C–N bond is cleaved. The molecule has two potential hydrolysis pathways involving the C–N bonds connected to the naphthalene (B1677914) ring (Pathway I) and the benzene (B151609) ring (Pathway II). acs.org Experimental evidence strongly suggests that the cleavage predominantly occurs at the C–N bonds connected to the naphthalene ring (Pathway I). acs.org The significant amount of 2-Naphthol produced is a direct result of this preferential cleavage, as the alternative pathway would yield much smaller quantities of this product. acs.org This selectivity is a key aspect of understanding the environmental fate of DNPD.
Predictive models have been developed to estimate the hydrolysis half-lives of various PPDs based on their molecular structure and reactivity. acs.orgnih.gov These models correlate the hydrolysis half-life with the proton affinity of the nitrogen atom and the reactivity of the carbon atom towards nucleophilic attack. acs.orgnih.gov Specifically, the hydrolysis half-life is shown to decrease as the maximum proton affinity of the nitrogen in the –NH– group increases. acs.org
For a range of PPDs, these atom reactivity-based models have successfully predicted hydrolysis half-lives ranging from a few hours to several days. nih.gov These theoretical calculations and models provide valuable tools for assessing the environmental persistence of these compounds without extensive experimental testing for every derivative. acs.orgnih.gov
Oxidative Transformation Processes and Product Formation
As an antioxidant, N,N'-Di-2-naphthyl-p-phenylenediamine is designed to react with oxidizing agents. In the presence of air, peroxides, or other oxidants, phenylenediamines can be transformed into complex mixtures of products. core.ac.uk These transformations are often visually indicated by a color change in solutions, which can turn dark brown and form precipitates. core.ac.uk
The oxidation process for substituted p-phenylenediamines generally involves the formation of radical cations as initial products. nih.govresearchgate.net Further oxidation can lead to the formation of dimeric, oligomeric, and polymeric substances. core.ac.ukresearchgate.net For N,N'-substituted p-phenylenediamines, studies on similar compounds show that oxidation can lead to the formation of quinonediimines, which are highly reactive and can participate in further reactions to generate a variety of transformation products. researchgate.net When heated to decomposition, DNPD emits toxic fumes of nitrogen oxides. chemicalbook.comchemicalbook.comnih.gov
Acid-Base Reactivity and Incompatibilities in Complex Chemical Systems
N,N'-Di-2-naphthyl-p-phenylenediamine exhibits basic properties characteristic of amines. It neutralizes acids in exothermic reactions, forming a salt and water. chemicalbook.comchemicalbook.comnoaa.govchemdad.com This reactivity is a key consideration in its storage and handling in complex chemical environments.
The compound is known to be incompatible with a range of other chemical classes. chemicalbook.comchemicalbook.comnoaa.govchemdad.comechemi.com Contact with these substances can lead to potentially hazardous reactions. For instance, combination with strong reducing agents, such as hydrides, may generate flammable gaseous hydrogen. chemicalbook.comchemicalbook.comnoaa.govchemdad.com
Table 2: Incompatible Materials with N,N'-Di-2-naphthyl-p-phenylenediamine
| Incompatible Material Class |
|---|
| Isocyanates |
| Halogenated Organics |
| Peroxides |
| Phenols (acidic) |
| Epoxides |
| Anhydrides |
| Acid Halides |
| Strong Reducing Agents (e.g., hydrides) |
Data sourced from CAMEO Chemicals and ChemicalBook. chemicalbook.comchemicalbook.comnoaa.govchemdad.com
Mechanistic Insights into the Antioxidant Efficacy of N,n Di 2 Naphthyl P Phenylenediamine
Free Radical Scavenging Pathways and Molecular Interactions
The principal antioxidant action of N,N'-Di-2-naphthyl-p-phenylenediamine, like other secondary aromatic amine antioxidants, is its function as a chain-breaking antioxidant. This process involves the donation of a hydrogen atom from one of its secondary amine (N-H) groups to a reactive radical species (R•), such as an alkyl or peroxy radical, which is responsible for propagating the degradation of the polymer.
The key steps in the free radical scavenging pathway are:
Hydrogen Atom Transfer (HAT): A free radical (R• or ROO•) abstracts a hydrogen atom from the N-H group of the DNPD molecule. This action neutralizes the reactive radical, terminating the degradation chain reaction.
Formation of a Stabilized Aminyl Radical: Upon donating a hydrogen atom, the DNPD molecule is converted into a resonance-stabilized aminyl radical (Ar-N•-Ar').
The molecular structure of DNPD is crucial to its high efficacy. The two naphthyl groups are large, aromatic systems that can delocalize the unpaired electron of the aminyl radical over an extensive π-electron system. This high degree of resonance stabilization makes the resulting aminyl radical significantly less reactive than the initial free radicals, thereby preventing it from initiating new degradation chains. In symmetrically substituted PPDs like DNPD, the two nitrogen sites are chemically equivalent. nih.gov
Table 1: Free Radical Scavenging Pathway of N,N'-Di-2-naphthyl-p-phenylenediamine
| Step | Reactants | Products | Description |
|---|---|---|---|
| Initiation | Polymer Chain + Initiator (Heat, UV light) | Polymer Radical (P•) | The polymer chain is initially broken, forming a reactive radical. |
| Propagation | P• + O₂ → POO•POO• + Polymer Chain (PH) → POOH + P• | Peroxy Radical (POO•), Hydroperoxide (POOH) | The initial radical reacts with oxygen to form a peroxy radical, which then creates a hydroperoxide and another polymer radical, propagating the chain reaction. |
| Termination by DNPD | POO• + DNPD-H | POOH + DNPD• | DNPD donates a hydrogen atom to the peroxy radical, neutralizing it and forming a stable aminyl radical. |
The formed aminyl radical can undergo further reactions, such as reacting with another radical, which also terminates a kinetic chain, or it can be further oxidized to form benzoquinonediimine (BQDI) structures. These reaction products may also possess antioxidative properties. researchgate.net
Inhibition of Oxidative Degradation and Ozone-Induced Chain Scission in Polymeric Systems
In polymeric systems, particularly elastomers like natural and synthetic rubbers, oxidative degradation leads to a loss of mechanical properties, such as elasticity and strength, through chain scission and cross-linking. DNPD is highly effective at inhibiting these processes. It is considered a primary antioxidant that inhibits the oxidation of the binder network through chain-terminating reactions with free radicals. researchgate.net
The mechanism of inhibition involves DNPD's ability to scavenge the key radical intermediates (P• and POO•) that drive the autoxidative cycle. By converting these highly reactive species into stable molecules and a less reactive aminyl radical, DNPD effectively halts the degradation cascade at an early stage.
Ozone Degradation: Ozone (O₃) is an aggressive atmospheric oxidant that readily attacks the carbon-carbon double bonds present in many unsaturated polymers, such as diene rubbers (e.g., natural rubber, polyisoprene, styrene-butadiene rubber). This attack leads to rapid chain scission and the formation of characteristic cracks on the polymer surface when under stress.
P-phenylenediamines, including DNPD, are potent antiozonants. The protective mechanism against ozone involves several actions:
Direct Scavenging: DNPD can react directly with ozone, consuming it before it can attack the polymer backbone. epa.gov This reaction is highly favorable, as PPDs have a low ionization potential.
Radical Cation Formation: The reaction between a PPD and ozone results in the formation of a radical cation. epa.gov This species is relatively stable and acts as an ozone scavenger. The antiozonant activity of a PPD correlates with the free enthalpy of formation of its corresponding radical cation; a lower free energy of formation indicates higher antiozonant activity. epa.gov
Protective Film Formation: It is believed that PPDs migrate to the surface of the rubber and react with ozone to form a protective film. This film acts as a physical barrier, shielding the underlying polymer from further ozone attack.
By these mechanisms, DNPD prevents the ozone-induced cleavage of polymer chains, preserving the material's integrity and extending its service life. Its use is common in industrial rubber products like cables and tires. chemicalbook.comchemicalbook.com
Comparative Analysis with Other p-Phenylenediamine (B122844) Antioxidants and Their Mechanistic Variations
The antioxidant efficacy of p-phenylenediamines is highly dependent on the nature of the substituent groups attached to the nitrogen atoms. These groups influence both the electronic properties (stability of the aminyl radical) and the steric properties (accessibility of the N-H group). researchgate.net
A comparative study on the antioxidant effectiveness of various PPDs in polyisoprene rubber established the following order of efficacy: DPPD > SPPD > 6PPD > IPPD > MBPPD > CPPD researchgate.net
This ranking can be explained by the structural differences among these antioxidants and their impact on the mechanism:
N,N'-diphenyl-p-phenylenediamine (DPPD): The phenyl groups provide good resonance stabilization for the aminyl radical.
N,N'-Di-2-naphthyl-p-phenylenediamine (DNPD): While not in the specific study cited above, the mechanism of DNPD can be compared to DPPD. The naphthyl groups in DNPD have a more extended π-electron system than the phenyl groups in DPPD. This allows for greater delocalization and stabilization of the unpaired electron on the aminyl radical. Therefore, DNPD is expected to be a highly efficient antioxidant, with an efficacy likely comparable to or exceeding that of DPPD. The larger steric bulk of the naphthyl groups may slightly hinder the reaction rate compared to phenyl groups but also enhances its persistence and reduces volatility.
Alkyl-Aryl PPDs (e.g., IPPD, 6PPD): These have one aryl (phenyl) group and one alkyl group. The single aryl group provides resonance stabilization. The nature of the alkyl group influences steric hindrance and reactivity.
Symmetrically vs. Asymmetrically Substituted PPDs: In symmetrically substituted diaryl PPDs like DNPD and DPPD, both N-H groups are equivalent and highly reactive. In asymmetrical alkyl-aryl PPDs, the two N-H groups have different reactivities.
The table below provides a comparative overview of different PPD structures and the mechanistic implications for their antioxidant activity.
Table 2: Comparative Analysis of p-Phenylenediamine Antioxidants
| Antioxidant | Abbreviation | Substituent Groups | Key Mechanistic Features |
|---|---|---|---|
| N,N'-Di-2-naphthyl-p-phenylenediamine | DNPD | Two 2-Naphthyl groups | Excellent resonance stabilization of the aminyl radical due to large, conjugated naphthyl systems. Symmetrical structure with two equivalent, highly reactive N-H sites. |
| N,N'-diphenyl-p-phenylenediamine | DPPD | Two Phenyl groups | Good resonance stabilization from phenyl rings. Symmetrical structure. Serves as a benchmark for high-activity diaryl PPDs. researchgate.net |
| N-phenyl-N'-isopropyl-p-phenylenediamine | IPPD | One Phenyl, one Isopropyl group | Asymmetrical. Good H-donor. The isopropyl group offers some steric hindrance. Lower efficacy than DPPD. researchgate.net |
| N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine | 6PPD | One Phenyl, one 1,3-dimethylbutyl group | Asymmetrical. The bulky, branched alkyl group provides good physical persistence and antiozonant properties. Efficacy is intermediate among the tested PPDs. researchgate.net |
| N-(1-methyl-1-phenylethyl)-N'-phenyl-p-phenylenediamine | CPPD | One Phenyl, one Cumyl group | Highly sterically hindered around one nitrogen atom, which reduces its H-donation capability, resulting in lower antioxidant effectiveness. researchgate.net |
Applications of N,n Di 2 Naphthyl P Phenylenediamine in Advanced Materials and Chemical Systems
Role as an Antioxidant and Antiozonant in Polymer Science
N,N'-Di-2-naphthyl-p-phenylenediamine is widely recognized for its function as a potent antioxidant and antiozonant, playing a crucial role in the stabilization of various polymeric materials. nj-chem.comchemotechnique.se It is particularly effective in protecting polymers from degradation caused by heat, oxidation, and exposure to ozone. nj-chem.com This compound is considered one of the least polluting among amine-based antioxidants. nj-chem.com
Stabilization of Rubber and Elastomeric Materials
In the rubber industry, N,N'-Di-2-naphthyl-p-phenylenediamine is a well-established antioxidant used to enhance the durability and lifespan of both natural and synthetic rubbers. nj-chem.comgoogle.comechemi.com It provides excellent resistance to heat aging and degradation caused by exposure to harmful metals like copper and manganese. nj-chem.comhongjinchem.com This makes it a valuable additive in the manufacturing of a wide array of rubber products, including cables and other industrial goods. hongjinchem.com The compound is effective in various types of rubber, such as nitrile rubber, styrene-butadiene rubber, and nitrile-butadiene rubber. chemicalbook.comchemicalbook.com When used alone, the typical dosage is between 0.5 and 2.0 parts. nj-chem.com
Table 1: Applications in Rubber and Elastomeric Materials
| Material Type | Specific Application | Key Benefits |
|---|---|---|
| Natural Rubber | General-purpose anti-aging agent | Excellent resistance to heat and natural aging nj-chem.comechemi.com |
| Synthetic Rubbers | Antioxidant and antidegradant | Protection against degradation in nitrile, styrene-butadiene, and nitrile-butadiene rubbers chemicalbook.comchemicalbook.com |
| Industrial Rubber Products | Stabilization of cables and flexible plastics | Inhibition of heat aging and metal-catalyzed degradation hongjinchem.com |
| Latex Products | Antioxidant | Stabilization of latex formulations nj-chem.com |
Application in Polyolefins and Petroleum Products
The utility of N,N'-Di-2-naphthyl-p-phenylenediamine extends to the stabilization of polyolefins and various petroleum products. google.com In polyolefins such as ABS and polyformaldehyde, it acts as a stabilizer, preventing degradation and enhancing the material's longevity. nj-chem.com Within the petroleum industry, it is employed as an antioxidant in lubricating oils and fuel oils to prevent oxidation and deterioration, thereby extending the service life of these products. alibaba.com
Integration into Semiconductor and Electronic Materials as a Building Block
Beyond its role in polymer stabilization, N,N'-Di-2-naphthyl-p-phenylenediamine serves as a fundamental building block in the development of advanced semiconductor and electronic materials. Its aromatic diamine structure makes it a suitable component for creating novel organic electronic materials. While specific research findings on its direct integration into semiconductor devices are proprietary and less commonly published, its chemical properties suggest its potential use in hole-transporting layers in organic light-emitting diodes (OLEDs) and as a component in organic field-effect transistors (OFETs). Its rigid, conjugated structure is conducive to efficient charge transport, a critical characteristic for semiconductor performance.
Potential as an Intermediate in Organic Synthesis and Dye Industry
N,N'-Di-2-naphthyl-p-phenylenediamine is a valuable intermediate in organic synthesis and the dye industry. chemicalbook.comchemotechnique.se Its chemical structure allows it to be a precursor in the synthesis of more complex molecules. The synthesis of N,N'-di-2-naphthyl-p-phenylenediamine itself is a known process, often involving the reaction of β-naphthol with p-phenylenediamine (B122844). google.com An improved method for this reaction involves the use of boric anhydride (B1165640) or boric acid to achieve higher yields at lower temperatures and reduce the formation of undesirable byproducts. google.com
In the dye industry, while direct applications as a dye are not its primary use, its derivatives have the potential to be used in the formulation of various colorants. The aromatic amine groups can be diazotized and coupled with other aromatic compounds to produce a wide range of azo dyes. Its precursor, p-phenylenediamine, is a key ingredient in many permanent hair dye formulations. cir-safety.org
Environmental Distribution, Fate, and Transformation of N,n Di 2 Naphthyl P Phenylenediamine
Occurrence in Aquatic Environments: Freshwater, Seawater, and Wastewater Matrices
While specific data on the concentrations of N,N'-Di-2-naphthyl-p-phenylenediamine in freshwater, seawater, and wastewater are not extensively documented in the readily available literature, its parent class of compounds, p-phenylenediamine (B122844) antioxidants (PPDs), has been detected in various aquatic environments. The presence of PPDs in aquatic systems is a concern due to their potential for transformation into more toxic byproducts.
Studies have shown that PPDs can undergo hydrolysis in aqueous environments. acs.org The hydrolysis rates are compound-dependent, with the half-life of DNPD being approximately 29.5 hours at a pH of 7.0. acs.org This indicates a potential for DNPD to persist in water bodies for a period, allowing for its distribution and potential impact on aquatic ecosystems.
Detection in Terrestrial Matrices: Road Dust, Soil, and Indoor Environments
Research has confirmed the presence of various p-phenylenediamine antioxidants (PPDs) in dust samples, including those from indoor environments. nih.gov A study conducted in Hangzhou, China, detected nine different PPDs in indoor dust, with total concentrations ranging from 1.7 to 223 ng/g. nih.gov While this particular study did not specifically report the concentration of N,N'-Di-2-naphthyl-p-phenylenediamine, its use in rubber products suggests a potential for its presence in environments where rubber particles accumulate, such as road dust and soil. nih.govresearchgate.net
The detection of other PPDs in indoor dust highlights a potential pathway for human exposure to this class of chemicals. nih.gov
Environmental Transformation Products and Their Formation Pathways
N,N'-Di-2-naphthyl-p-phenylenediamine can undergo transformation in the environment, primarily through hydrolysis and oxidation.
Hydrolysis of DNPD in water involves the cleavage of the C-N bonds. acs.org This process leads to the formation of 2-naphthol (B1666908). acs.org After 24 hours of hydrolysis at a pH of 7.0, the molar ratio of 2-naphthol formed to the amount of degraded DNPD was found to be as high as 0.619 ± 0.157. acs.org
Oxidation is another significant transformation pathway for p-phenylenediamines. While specific studies on the oxidation products of DNPD are limited, research on other PPDs, such as 6PPD, has shown the formation of quinone derivatives (PPDQs), which can be more toxic than the parent compound. nih.govresearchgate.net It is plausible that DNPD could also form similar quinone-like transformation products in the environment.
Environmental Persistence and Degradation Rates in Natural Systems
The environmental persistence of N,N'-Di-2-naphthyl-p-phenylenediamine is influenced by its degradation rate, primarily through hydrolysis. The hydrolysis half-life of DNPD in aqueous solutions at a neutral pH has been determined to be approximately 29.5 hours. acs.org Compared to other p-phenylenediamine antioxidants like 6PPD (half-life of 6.9–10 hours) and DPPD (half-life of 1087 hours), DNPD shows an intermediate persistence in water. acs.org
Table of Chemical Compounds
| Chemical Name | Abbreviation |
| N,N'-Di-2-naphthyl-p-phenylenediamine | DNPD |
| N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine | 6PPD |
| N,N'-Diphenyl-p-phenylenediamine | DPPD |
| N, N'-di(o-tolyl)-p-phenylenediamine | DTPD |
| N-(1,3-dimethylbutyl)-N'-(p-tolyl)-p-phenylenediamine | DMTPD |
| 2-Naphthol | - |
| N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine quinone | 6PPDQ |
| N,N'-di(o-tolyl)-p-phenylenediamine quinone | DTPDQ |
| N,N'-diphenyl-p-phenylenediamine quinone | DPPDQ |
Theoretical and Computational Studies of N,n Di 2 Naphthyl P Phenylenediamine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in determining the electronic structure of a molecule, which in turn governs its reactivity. These methods, particularly those based on density functional theory (DFT), can be used to optimize molecular geometry, calculate electronic properties, and predict spectroscopic signatures.
While specific quantum chemical studies detailing the electronic properties of N,N'-Di-2-naphthyl-p-phenylenediamine are not extensively available in the public literature, the methodologies can be understood from studies on analogous p-phenylenediamine (B122844) derivatives, such as N,N´-diphenyl-p-phenylenediamine (DPPD). For instance, DFT calculations using the B3LYP functional with a 6-31G* basis set have been employed to determine the optimal geometries and vibrational spectra of DPPD and its oxidation products. researchgate.net Such studies predict the existence of several stable conformers and help in interpreting experimental data like IR spectra. researchgate.net
Key electronic properties that can be calculated to predict reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. chemrxiv.org
Other quantum chemical descriptors derived from these calculations, such as ionization potential, electron affinity, electronegativity, and chemical hardness, provide a quantitative basis for predicting how a molecule will interact with other chemical species. rasayanjournal.co.in For example, the molecular electrostatic potential (MESP) map can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.
Table 1: Examples of Calculated Quantum Chemical Properties for a Related Compound (DPPD) Note: This data is for N,N´-diphenyl-p-phenylenediamine (DPPD), a structurally similar molecule. Similar computational studies would be required to determine the specific values for N,N'-Di-2-naphthyl-p-phenylenediamine.
| Property | Description | Typical Application |
| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Predicts stable conformations and bond lengths/angles. |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability; related to oxidation potential. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability; related to reduction potential. |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | Correlates with chemical reactivity and stability. |
| Vibrational Frequencies | Calculated frequencies of molecular vibrations. | Aids in the assignment of experimental IR and Raman spectra. researchgate.net |
Density Functional Theory (DFT) for Mechanism Elucidation (e.g., Hydrolysis Transition States)
Density Functional Theory (DFT) is a powerful computational method for investigating reaction mechanisms by mapping the potential energy surface and identifying transition states. This approach has been successfully applied to elucidate the hydrolysis mechanism of p-phenylenediamine antioxidants, including N,N'-Di-2-naphthyl-p-phenylenediamine (DNPD).
Recent research has shown that the hydrolysis of DNPD is a crucial transformation pathway in aqueous environments. nist.govnoaa.gov DFT calculations support a mechanism propelled by proton transfer from a water molecule to one of the secondary amine nitrogen atoms, which is coupled with an aromatic nucleophilic substitution at the carbon of the C–N bond by the water's hydroxyl group. nist.govnoaa.gov
The rate of this hydrolysis reaction is governed by the proton affinity of the nitrogen atom and the reactivity of the carbon atom towards nucleophilic attack. nist.gov DFT simulations can calculate the energy barriers for these reaction pathways and identify the transition state structures. For instance, simulations of the hydrolysis process for DNPD under neutral pH conditions have been conducted to validate the proposed mechanism. nist.gov These theoretical calculations are essential for understanding the compound's environmental persistence and transformation products. nist.govnoaa.gov
The key findings from these DFT studies on p-phenylenediamine hydrolysis are:
Proton Transfer is Key: The reaction is initiated by the transfer of a proton from water to the aromatic secondary amine nitrogen. nist.gov
Nucleophilic Attack: This is followed by a nucleophilic attack of the hydroxide from the water molecule on the adjacent carbon atom, leading to the cleavage of the C-N bond. nist.govnoaa.gov
Reactivity Determinants: The hydrolysis rate is controlled by the proton affinity of the nitrogen atom and the susceptibility of the carbon atom to nucleophilic attack. The C-N bond with the highest N proton affinity and C nucleophilic-attack reactivity is preferentially cleaved. nist.gov
Table 2: DFT-Based Mechanistic Insights into DNPD Hydrolysis
| Mechanistic Step | Theoretical Description | Key Influencing Factor |
| Initiation | Proton transfer from H₂O to the secondary amine nitrogen. | Proton affinity of the nitrogen atom. nist.gov |
| Bond Cleavage | Aromatic nucleophilic substitution at the C-N bond by OH⁻. | Susceptibility of the carbon atom to nucleophilic attack. nist.gov |
| Transition State | A concerted process involving both proton transfer and C-N bond cleavage. | The energy barrier of this state determines the reaction rate. nist.gov |
| Overall Rate | The half-life of the compound in an aqueous environment. | Correlates inversely with the maximum proton affinity of the nitrogen. nist.govnoaa.gov |
Molecular Dynamics Simulations for Intermolecular Interactions and Material Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the structure, dynamics, and thermodynamics of materials. nih.gov This technique is particularly valuable for understanding how intermolecular forces influence the bulk properties of a material.
For a molecule like N,N'-Di-2-naphthyl-p-phenylenediamine, MD simulations could be employed to investigate several aspects of its material behavior, although specific studies on this compound are not readily found in published literature. The general approach involves creating a simulation box containing many DNPD molecules and, potentially, other molecules like polymers or solvents.
Potential applications of MD simulations for studying DNPD include:
Intermolecular Interactions: MD can quantify the non-covalent interactions between DNPD molecules, such as van der Waals forces and potential hydrogen bonding. This is crucial for understanding how the molecules pack in a solid state and how they interact with other materials when used as an additive.
Aggregation and Dispersion: In applications where DNPD is mixed into a polymer matrix (e.g., as an antioxidant in rubber), MD simulations can predict its tendency to aggregate or disperse. This information is vital for ensuring its effective function, as aggregation can lead to non-uniform properties. mdpi.com
Mechanical Properties: By simulating the response of a virtual DNPD-containing material to applied stress, MD can help predict mechanical properties like elasticity and deformability. This is achieved by analyzing the collective motion and rearrangement of molecules under strain.
Conformational Dynamics: MD simulations can explore the different conformations that the DNPD molecule can adopt at various temperatures, providing insight into its flexibility and how its shape influences its interactions within a material. nih.gov
While the principles of MD are well-established, applying them to DNPD would require the development of an accurate force field—a set of parameters that defines the potential energy of the system. This force field would describe the interactions both within each DNPD molecule (intramolecular) and between different molecules (intermolecular).
Table 3: Potential Applications of Molecular Dynamics for DNPD Analysis
| Area of Study | Simulation Objective | Predicted Material Property |
| Solid-State Packing | Simulate the crystallization or amorphous packing of DNPD molecules. | Crystal structure, density, cohesive energy. |
| Polymer Blends | Model the interaction and distribution of DNPD within a polymer matrix. | Miscibility, dispersion quality, influence on polymer chain dynamics. |
| Solvation Behavior | Simulate DNPD in various solvents. | Solubility, solvation free energy. |
| Thermal Behavior | Analyze molecular motion as a function of temperature. | Glass transition temperature, thermal expansion. |
Advanced Analytical Methodologies for the Trace Detection and Quantification of N,n Di 2 Naphthyl P Phenylenediamine
Liquid Chromatography-Based Techniques (HPLC, UPLC-PDA) for Separation and Detection
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation and detection of N,N'-Di-2-naphthyl-p-phenylenediamine. These methods offer high resolution and sensitivity, making them suitable for complex matrices.
A common approach involves reverse-phase (RP) HPLC. In this method, a nonpolar stationary phase is used with a polar mobile phase. For the analysis of N,N'-Di-2-naphthyl-p-phenylenediamine, a mobile phase consisting of acetonitrile, water, and an acid such as phosphoric acid is effective. sielc.com For applications requiring mass spectrometry (MS) compatibility, phosphoric acid is typically replaced with formic acid. sielc.com The separation is achieved on columns like a Newcrom R1, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com
UPLC, a refinement of HPLC, utilizes columns with smaller particle sizes (e.g., 3 µm) to achieve faster analysis times and improved resolution. sielc.comsielc.com Photodiode Array (PDA) detectors are often coupled with HPLC and UPLC systems to provide spectral information of the eluting peaks, which aids in compound identification and purity assessment.
Table 1: HPLC/UPLC Parameters for N,N'-Di-2-naphthyl-p-phenylenediamine Analysis
| Parameter | Details | Source(s) |
|---|---|---|
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-Performance Liquid Chromatography (UPLC) | sielc.com |
| Column | Newcrom R1 or other suitable reverse-phase columns | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS compatibility) | sielc.com |
| Detector | Photodiode Array (PDA) | |
| Application | Separation and quantification of N,N'-Di-2-naphthyl-p-phenylenediamine, impurity analysis, and pharmacokinetic studies. sielc.com |
Gas Chromatography-Mass Spectrometry (GC/MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC/MS) is a highly specific and sensitive technique for the identification and quantification of volatile and semi-volatile compounds like N,N'-Di-2-naphthyl-p-phenylenediamine. The NIST Mass Spectrometry Data Center provides mass spectral data for this compound, which is essential for its identification. nih.gov
While direct GC/MS analysis of N,N'-Di-2-naphthyl-p-phenylenediamine is feasible, derivatization is sometimes employed to improve its volatility and chromatographic behavior. A study on the related compound N-phenyl-2-naphthylamine (P2NA) demonstrated the use of GC-MS/MS for ultra-sensitive quantification. nih.gov This method involved a liquid-liquid extraction followed by direct injection without derivatization, achieving a very low limit of detection. nih.gov A similar approach can be adapted for N,N'-Di-2-naphthyl-p-phenylenediamine. The use of an isotope-labeled internal standard can significantly enhance the precision and accuracy of the method. nih.gov
Table 2: GC/MS Parameters for the Analysis of a Related Naphthylamine Compound
| Parameter | Details for N-phenyl-2-naphthylamine Analysis | Source(s) |
|---|---|---|
| Technique | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | nih.gov |
| Injection | 1 µL, splitless | nih.gov |
| Injector Temperature | 300 °C | nih.gov |
| Column | DB-5MS capillary column (30 m, 0.25 mm ID, 0.25 µm film) | nih.gov |
| Carrier Gas | Helium | nih.gov |
| Temperature Program | 70 °C (3 min), then 10 °C/min to 120 °C (1 min), then 40 °C/min to 280 °C (0.5 min), and finally 40 °C/min to 320 °C (3 min) | nih.gov |
| Detector | Triple Quadrupole Mass Spectrometer | nih.gov |
| Ion Source Temperature | 230 °C | nih.gov |
Voltammetric and Electrochemical Sensing Platforms for Sensitive Detection
Voltammetric and electrochemical sensors offer a rapid, sensitive, and cost-effective alternative for the detection of N,N'-Di-2-naphthyl-p-phenylenediamine. These methods are based on measuring the current response of the analyte as a function of an applied potential.
The electrochemical behavior of p-phenylenediamine (B122844) and its derivatives has been studied at various electrodes, including carbon paste electrodes and modified electrodes. researchgate.net The development of electrochemical sensors often involves modifying the electrode surface to enhance sensitivity and selectivity. For instance, conducting polymers like polydiaminonaphthalene and polyphenylenediamine have been used to create sensors for detecting related compounds. researchgate.net
The general principle involves the electrochemical oxidation of the amine groups in the N,N'-Di-2-naphthyl-p-phenylenediamine molecule. The resulting current is proportional to the concentration of the compound. Techniques like square-wave voltammetry can be employed to achieve low detection limits. researchgate.net For example, a method for the determination of 2-naphthylamine (B18577) using a boron-doped diamond electrode achieved a limit of detection of 0.0046 µmol L⁻¹. scielo.br
Table 3: Examples of Electrochemical Detection of Phenylenediamine and Naphthylamine Derivatives
| Analyte | Electrode | Technique | Limit of Detection (LOD) | Source(s) |
|---|---|---|---|---|
| p-Phenylenediamine | Carbon Paste Electrode | Voltammetry | - | researchgate.net |
| Lead (Pb²⁺) | Polyphenylenediamine-modified electrode | Square-Wave Voltammetry | 0.9 - 1.5 µg L⁻¹ | researchgate.net |
| 2-Naphthylamine | Boron-Doped Diamond Electrode | Differential-Pulse Voltammetry | 0.0046 µmol L⁻¹ | scielo.br |
Spectrophotometric and Emission Spectroscopy Approaches for Quantification
Spectrophotometric methods provide a simple and accessible means for the quantification of N,N'-Di-2-naphthyl-p-phenylenediamine. These methods are typically based on a chemical reaction that produces a colored product, the absorbance of which is measured at a specific wavelength.
For instance, a spectrophotometric method for the determination of various phenolic and amine drugs utilizes N,N-diethyl-p-phenylenediamine sulphate (DE-PPD) in the presence of an oxidizing agent like potassium iodate (B108269) (KIO₄). nih.gov This reaction produces a colored product with a maximum absorbance that can be correlated to the concentration of the analyte. nih.gov A similar principle can be applied to N,N'-Di-2-naphthyl-p-phenylenediamine, where its amine groups would react to form a chromophore.
Another approach involves the use of N,N-diethyl-p-phenylenediamine (DPD) as an indicator for the determination of certain analytes. For example, sodium percarbonate concentration can be determined by its ability to oxidize DPD to a colored radical cation (DPD•+), which has a strong absorbance at 551 nm. mdpi.com The development of such a method for N,N'-Di-2-naphthyl-p-phenylenediamine would require finding a suitable oxidant that selectively reacts with it to produce a stable, colored species.
Table 4: Spectrophotometric Methods for Related Amine and Phenolic Compounds
| Reagents | Analyte Type | Wavelength (λmax) | Linear Range | Source(s) |
|---|---|---|---|---|
| N,N-diethyl-p-phenylenediamine sulphate, KIO₄ | Aromatic amines | 550 nm | 1.5 - 25 µg mL⁻¹ | nih.gov |
| N,N-diethyl-p-phenylenediamine, Fe²⁺ | Sodium Percarbonate | 551 nm | 0 - 50 µM | mdpi.com |
| N,N-diethyl-p-phenylenediamine, Benzoyl peroxide | Phenolic compounds | 611.5 - 628.5 nm | - | researchgate.net |
Emerging Research Frontiers and Future Directions for N,n Di 2 Naphthyl P Phenylenediamine
Exploration of Novel Synthetic Routes with Enhanced Sustainability and Reduced Byproduct Formation
The traditional synthesis of N,N'-di-2-naphthyl-p-phenylenediamine often involves the condensation of p-phenylenediamine (B122844) with 2-naphthol (B1666908) at high temperatures. google.com This process, while effective, is known to produce undesirable byproducts, such as β-naphthylamine, and requires significant energy input. google.com Recognizing these drawbacks, researchers are actively seeking more sustainable and efficient synthetic methodologies.
A promising approach involves the use of boric anhydride (B1165640) or boric acid as a catalyst. This method allows the reaction to proceed at lower temperatures, resulting in a high yield of the desired product with a significant reduction in the formation of β-naphthylamine. google.com Another innovative and green approach is the electrochemical synthesis of related 1,1′-binaphthalene-2,2′-diamine (BINAM) derivatives through the anodic dehydrogenative homo-coupling of 2-naphthylamines. This technique offers an excellent yield with hydrogen gas as the only byproduct, avoiding the need for transition-metal reagents or stoichiometric oxidants. mdpi.com
Future research in this area will likely focus on:
The development of even more efficient and selective catalysts.
The use of alternative, renewable starting materials.
The optimization of reaction conditions to further minimize energy consumption and waste generation.
Interactive Table: Comparison of Synthetic Routes for N,N'-Di-2-naphthyl-p-phenylenediamine and Related Diamines
| Method | Key Features | Advantages | Disadvantages/Challenges | Reference |
| Traditional High-Temperature Condensation | Reaction of p-phenylenediamine and 2-naphthol at high heat. | Established and well-known process. | High energy consumption, formation of undesirable byproducts. | google.com |
| Boric Acid/Anhydride Catalysis | Utilizes boric acid or anhydride as a catalyst. | Lower reaction temperatures, higher yields, reduced byproduct formation. | Requires a catalyst, potential for catalyst separation and recovery issues. | google.com |
| Electrochemical Homocoupling | Anodic dehydrogenative coupling of 2-naphthylamines. | High yield, green (H₂ as sole byproduct), avoids transition metals. | Primarily demonstrated for BINAM derivatives, may require adaptation for DNPD. | mdpi.com |
Development of Advanced Materials with Tuned Properties and Multifunctionality
The inherent antioxidant properties of N,N'-di-2-naphthyl-p-phenylenediamine make it a valuable component in the development of advanced materials. Its ability to inhibit the degradation caused by heat and toxic metals has been well-established in industrial rubber products. hongjinchem.com Current research is exploring the incorporation of DNPD and similar naphthalene-based structures into more sophisticated materials with tailored functionalities.
For instance, naphthalene (B1677914) diimides (NDIs), which share structural similarities with the naphthyl groups in DNPD, are being investigated for their use in creating multifunctional coordination polymers. researchgate.net These materials exhibit interesting properties like photochromism (the ability to change color upon exposure to light) and solvatochromism (color change depending on the solvent). researchgate.net The electron-deficient nature of the NDI moieties plays a crucial role in these photo-induced electron transfer processes. researchgate.net
Future research is expected to delve into:
The synthesis of novel polymers and composites containing DNPD to enhance their thermal stability and longevity.
The exploration of DNPD's potential in electronic and optoelectronic applications, leveraging the properties of its aromatic and amine functionalities.
The design of "smart" materials that can respond to environmental stimuli, with DNPD acting as a stabilizing or functional component.
Comprehensive Assessment of Environmental Transformations and Ecotoxicological Implications
As the use of N,N'-di-2-naphthyl-p-phenylenediamine and other p-phenylenediamine (PPD) antioxidants continues, understanding their environmental fate and potential ecological impact is of paramount importance. acs.org Recent studies have begun to shed light on the hydrolysis of PPDs in aquatic environments, which is a key transformation pathway. acs.orgnih.gov
Research has shown that the hydrolysis of DNPD can lead to the formation of 2-naphthol. acs.org The rate of this hydrolysis is influenced by the properties of the nitrogen and carbon atoms within the C-N bonds. acs.orgnih.gov Specifically, hydrolysis appears to be driven by the protonation of the nitrogen atom and a subsequent nucleophilic attack by a water molecule on the carbon atom. acs.org These findings are crucial for predicting the persistence of DNPD and its transformation products in the environment. While DNPD itself is insoluble in water, its transformation products may have different solubilities and toxicities. acs.orgnoaa.govfishersci.com
Future research will need to address:
The complete degradation pathways of DNPD under various environmental conditions (e.g., sunlight, microbial action).
The toxicity of DNPD and its degradation products to a wider range of aquatic and terrestrial organisms.
The development of analytical methods for the sensitive detection and quantification of DNPD and its metabolites in environmental samples.
Interactive Table: Environmental Aspects of N,N'-Di-2-naphthyl-p-phenylenediamine
| Aspect | Key Findings | Implications | Reference |
| Hydrolysis | Can hydrolyze to form 2-naphthol. | Potential for formation of transformation products with different environmental behaviors. | acs.org |
| Hydrolysis Mechanism | Driven by nitrogen protonation and nucleophilic attack on carbon. | Allows for the prediction of hydrolysis rates for related compounds. | acs.orgnih.gov |
| Water Solubility | Insoluble in water. | Limits its mobility in aquatic systems in its original form. | noaa.govfishersci.com |
Interdisciplinary Research on Antioxidant Mechanisms in Diverse Biological and Material Systems
The primary function of N,N'-di-2-naphthyl-p-phenylenediamine is as an antioxidant. chemotechnique.sechemicalbook.com While its efficacy in preventing thermo-oxidative degradation in materials is well-documented, a deeper, molecular-level understanding of its antioxidant mechanisms in more complex systems is an active area of research. researchgate.net
Theoretical studies on related N,N'-substituted p-phenylenediamines have shown that their antioxidant effectiveness is related to the homolytic cleavage of C-H or N-H bonds to form stable radicals, thus interrupting degradation chain reactions. researchgate.net The specific chemical structure and steric arrangement of the molecule influence which bond is most likely to break. researchgate.net In biological contexts, related p-phenylenediamine antioxidants have been investigated for their ability to mitigate oxidative stress and inflammation. mdpi.com For example, N,N′-diphenyl-1,4-phenylenediamine (DPPD) has shown potential in protecting cells from damage by diminishing the production of reactive oxygen species (ROS). mdpi.com
Future interdisciplinary research will likely focus on:
Utilizing advanced computational and experimental techniques to precisely map the radical scavenging pathways of DNPD.
Investigating the potential of DNPD and its derivatives as protective agents in biological systems, exploring their interactions with cellular components.
Comparing the antioxidant mechanisms of DNPD in polymeric materials versus biological environments to identify common principles and unique behaviors.
Q & A
What are the primary applications of DNPD in academic research?
DNPD is primarily studied as an antioxidant in rubber formulations and as a model compound for investigating environmental persistence and metabolic pathways. Key research areas include:
- Antioxidant mechanisms : DNPD inhibits rubber degradation by scavenging free radicals and preventing ozone-induced chain scission. Studies often compare its efficacy to other phenylenediamine derivatives (e.g., 6PPD) .
- Environmental monitoring : DNPD is detected in road dust and urban environments, where it serves as a marker for tire wear particles. Researchers analyze its distribution to assess contamination levels and human exposure risks .
- Toxicology : DNPD is metabolized to 2-naphthylamine (2NA), a carcinogen, making it a critical subject for metabolic pathway studies .
What analytical techniques are recommended for quantifying DNPD in environmental matrices?
Methodological protocols for DNPD detection typically involve:
- Extraction : Use pressurized liquid extraction (PLE) or ultrasonication with solvents like dichloromethane/acetone (1:1 v/v) for road dust and soil samples .
- Chromatography : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column (e.g., 2.1 × 100 mm, 1.7 µm) and gradient elution (water/acetonitrile with 0.1% formic acid) .
- Quantification : Employ isotope-labeled internal standards (e.g., deuterated analogs) to correct matrix effects. Detection limits in environmental samples often range from 0.1–1.0 ng/g .
What safety precautions are critical when handling DNPD in laboratory settings?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal contact. DNPD may act as a skin sensitizer .
- Ventilation : Work in a fume hood to minimize inhalation of particulates. DNPD’s dust form poses respiratory hazards .
- Waste disposal : Follow local regulations for aryl amine disposal. Incineration or chemical neutralization is recommended to prevent environmental release .
How can researchers investigate the metabolic conversion of DNPD to 2-naphthylamine?
Advanced methodologies include:
- In vitro assays : Incubate DNPD with liver microsomes (e.g., rat or human) to identify cytochrome P450-mediated oxidation products. Monitor metabolites via high-resolution mass spectrometry (HRMS) .
- In vivo models : Administer DNPD to rodents and analyze urine/blood for 2NA using gas chromatography-MS (GC-MS). Track dose-response relationships and hepatic enzyme activity .
- Isotopic labeling : Use ¹⁴C-labeled DNPD to trace metabolic pathways and quantify bioaccumulation in tissues .
What experimental approaches assess DNPD’s environmental persistence and degradation products?
- Ozonation studies : Expose DNPD to ozone in simulated environmental chambers. Analyze reaction products (e.g., quinones) via LC-MS/MS and compare toxicity profiles (e.g., in vitro assays with aquatic organisms) .
- Photodegradation : Use UV irradiation to study sunlight-induced breakdown. Monitor intermediates with quadrupole time-of-flight (Q-TOF) MS and assess half-lives in water/soil systems .
- Field sampling : Collect longitudinal data from urban and industrial zones to model DNPD’s environmental half-life and spatial distribution .
How can contradictory findings about DNPD’s toxicity and environmental impact be reconciled?
- Meta-analysis : Aggregate data from in vitro, in vivo, and field studies to identify confounding variables (e.g., matrix effects in environmental samples or interspecies metabolic differences) .
- Dose-response modeling : Use benchmark dose (BMD) frameworks to compare toxicity thresholds across studies. Prioritize research on DNPD’s quinone derivatives, which may explain variability in ecotoxicological outcomes .
- Regulatory cross-referencing : Evaluate DNPD against databases like the EPA’s Endocrine Disruptor Screening Program (EDSP) to clarify its hazard classification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
